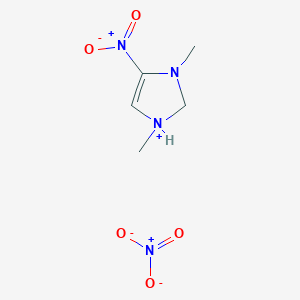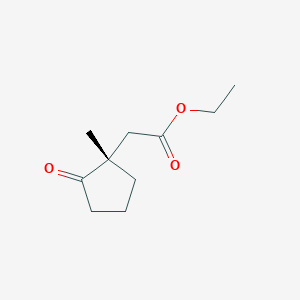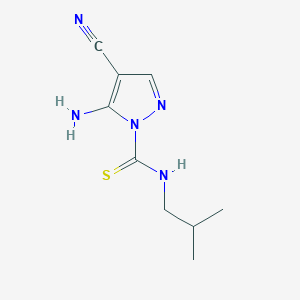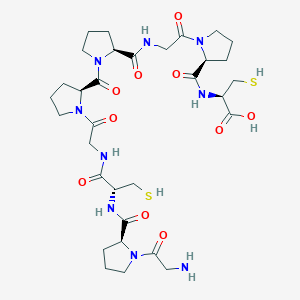
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is a complex peptide compound composed of multiple amino acids, including glycine, proline, and cysteine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
化学反応の分析
Types of Reactions
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective properties.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine involves its interaction with specific molecular targets and pathways:
Neuroprotection: Modulates oxidative stress and apoptosis pathways, potentially through interactions with acetylcholinesterase and secretase enzymes.
Protein Folding: Influences the folding pathways of proteins, possibly by stabilizing intermediate structures.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Cyclo-L-prolylglycine: Known for its mnemotropic and neuroprotective effects.
Uniqueness
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is unique due to its specific sequence and the presence of multiple proline and cysteine residues, which confer distinct structural and functional properties.
特性
CAS番号 |
824945-33-7 |
|---|---|
分子式 |
C32H49N9O10S2 |
分子量 |
783.9 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C32H49N9O10S2/c33-13-24(42)38-9-1-6-21(38)29(47)36-18(16-52)27(45)34-14-26(44)40-11-4-8-23(40)31(49)41-12-3-5-20(41)28(46)35-15-25(43)39-10-2-7-22(39)30(48)37-19(17-53)32(50)51/h18-23,52-53H,1-17,33H2,(H,34,45)(H,35,46)(H,36,47)(H,37,48)(H,50,51)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChIキー |
GEZWFWRGCHPRPD-LLINQDLYSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


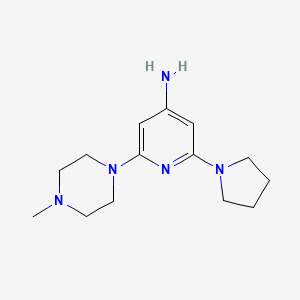
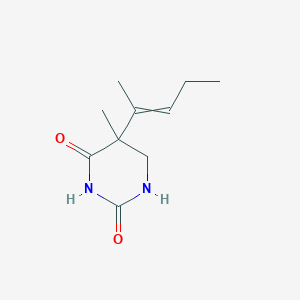

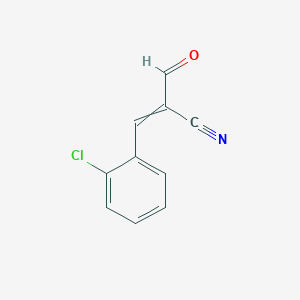
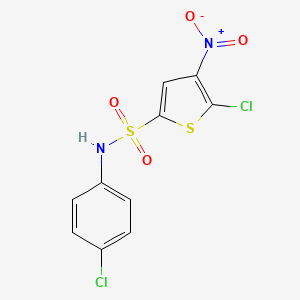
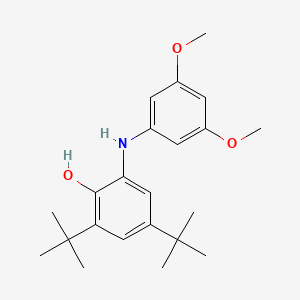
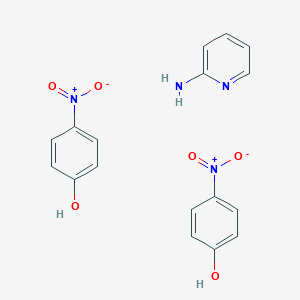

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
